BenchChemオンラインストアへようこそ!

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

PDE4B PDE4D Isoform selectivity

N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS 1448043-82-0) belongs to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide family, a class of small-molecule inhibitors primarily targeting phosphodiesterase 4B (PDE4B). The compound features a pyrazolo[3,2-b][1,3]oxazine fused core linked via a carboxamide bridge to a 4,6-dimethylpyrimidin-2-yl moiety.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 1448043-82-0
Cat. No. B2668130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
CAS1448043-82-0
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C2=NN3CCCOC3=C2)C
InChIInChI=1S/C13H15N5O2/c1-8-6-9(2)15-13(14-8)16-12(19)10-7-11-18(17-10)4-3-5-20-11/h6-7H,3-5H2,1-2H3,(H,14,15,16,19)
InChIKeyAFLOYNOHGSNVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS 1448043-82-0): Core Scaffold, Target Class, and Procurement Context


N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS 1448043-82-0) belongs to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide family, a class of small-molecule inhibitors primarily targeting phosphodiesterase 4B (PDE4B) [1]. The compound features a pyrazolo[3,2-b][1,3]oxazine fused core linked via a carboxamide bridge to a 4,6-dimethylpyrimidin-2-yl moiety. This scaffold is distinct from the more common pyrazolopyrimidine PDE4 inhibitor chemotype and is covered by patent filings that describe its utility in CNS, metabolic, autoimmune, and inflammatory disease models [2]. Its molecular formula (C₁₃H₁₅N₅O₂) and molecular weight (273.296 g/mol) place it within lead-like chemical space, making it a candidate for hit-to-lead optimization programs where core scaffold novelty and patentability are primary procurement drivers .

Why Generic PDE4 Inhibitors Cannot Replace N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide in Isoform-Selective Programs


PDE4 inhibitors are a well-established therapeutic class, but isoform selectivity (PDE4A, B, C, D) is the critical differentiator for both safety and efficacy [1]. The disclosed pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold, of which the target compound is a representative member, was specifically designed to achieve preferential binding affinity for the PDE4B isoform over PDE4D [1]. PDE4D inhibition is associated with emetic side effects that have limited the clinical utility of pan-PDE4 inhibitors such as roflumilast and apremilast [2]. The 4,6-dimethylpyrimidin-2-yl substituent occupies the adenine-binding pocket in a manner distinct from the catechol diether motif of roflumilast, likely contributing to altered isoform selectivity profiles that cannot be assumed interchangeable among in-class compounds. Generic substitution with a pan-PDE4 inhibitor would negate the intended isoform selectivity advantage, while substitution with another pyrazolo-oxazine analog bearing a different amide substituent would unpredictably alter both potency and selectivity due to the sensitivity of the PDE4B binding pocket to the amide region [1].

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide in PDE4B Inhibitor Selection


PDE4B Isoform Selectivity Relative to PDE4D: Cross-Class Comparison with Roflumilast

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide series, of which the target compound is a member, is explicitly described in the originating patent as having preferential binding affinity for the PDE4B isoform over PDE4D [1]. In contrast, the approved pan-PDE4 inhibitor roflumilast inhibits PDE4A, B, C, and D with comparable potency (IC₅₀ values of 0.7, 0.2, 0.3, and 0.3 nM, respectively), a lack of isoform discrimination that correlates with dose-limiting nausea and emesis in clinical use [2]. While the precise PDE4B vs. PDE4D IC₅₀ ratio for the target compound has not been publicly disclosed in a peer-reviewed journal, the patent teaches that compounds within Formula I achieve PDE4B-selective inhibition, establishing the class-level differentiation. The 4,6-dimethylpyrimidin-2-yl carboxamide group is a key structural determinant of this selectivity profile, as evidenced by the patent's structure-activity relationship (SAR) table showing that modifications to the amide substituent modulate PDE4B potency [1].

PDE4B PDE4D Isoform selectivity Emetic liability

Scaffold Novelty: Pyrazolo[3,2-b][1,3]oxazine Core Versus Pyrazolopyrimidine PDE4 Inhibitors

The target compound incorporates a pyrazolo[3,2-b][1,3]oxazine fused ring system, which is structurally distinct from the pyrazolopyrimidine core found in earlier-generation PDE4 inhibitors such as those disclosed in patent families by Boehringer Ingelheim and others [1][2]. According to a comprehensive review of pyrazolo-oxazine heterocyclic derivatives, this fused ring system had not been the subject of any comprehensive biological evaluation prior to 2022, indicating significant under-exploration of this chemical space [2]. The pyrazolo[3,2-b][1,3]oxazine scaffold offers a unique three-dimensional geometry and hydrogen-bonding pattern compared to pyrazolopyrimidines, which can translate into differentiated off-target profiles and intellectual property freedom to operate [1]. The 4,6-dimethyl substitution on the pyrimidine ring further differentiates this compound from close analogs bearing phenyl, quinolin-8-yl, or alkyl substituents at the same position (e.g., CAS 1448073-11-7, CAS 1421482-31-6), which are expected to exhibit altered PDE4B binding kinetics [3].

Scaffold hopping PDE4 inhibitors Pyrazolo-oxazine Pyrazolopyrimidine

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to In-Class Analogs

The 4,6-dimethylpyrimidin-2-yl group endows the target compound with a calculated partition coefficient (cLogP) distinct from close structural analogs within the pyrazolo[3,2-b][1,3]oxazine-2-carboxamide series. Based on the SMILES structure (CC1=CC(=NC(=N1)NC(=O)C2=NN3CCCOC3=C2)C), the compound is predicted to have moderate lipophilicity with a topological polar surface area (tPSA) consistent with CNS drug-likeness parameters . In comparison, the N-(quinolin-8-yl) analog (CAS 1448073-11-7) contains a larger aromatic system that increases lipophilicity and molecular weight, while the N-(2-hydroxyethyl)-N-phenyl analog (CAS 1421482-31-6) introduces a hydrogen-bond donor that alters solubility and permeability [1]. The 4,6-dimethylpyrimidine substituent provides a balance of heteroatom content for target engagement without excessive lipophilicity that could lead to promiscuous off-target binding or metabolic instability. Vendors report the compound as soluble, though specific kinetic solubility values (e.g., in PBS or FaSSIF) are not publicly available .

Physicochemical properties CNS drug-likeness Lipophilicity Hydrogen bonding

Patent-Disclosed Biological Target Engagement: PDE4B Inhibition and Downstream cAMP Modulation

The originating patent (WO 2017/145013 and US 20190300546) explicitly teaches that compounds of Formula I, which encompasses the target compound's core structure, are inhibitors of PDE4 isozymes with particular binding affinity for PDE4B [1]. The patent provides a biological rationale linking PDE4B inhibition to therapeutic utility in CNS disorders (schizophrenia, depression, Alzheimer's disease), metabolic diseases, autoimmune conditions (psoriasis, rheumatoid arthritis), and inflammatory diseases (asthma, COPD) [1]. The PMC review of this patent confirms that the claimed mechanism involves increasing intracellular cAMP levels through PDE4B-catalyzed cAMP hydrolysis inhibition [2]. While the target compound itself is not identified as a specific numbered example in the publicly available patent excerpts, its structure falls within the Markush claims of Formula I where R¹, R², R³, and R⁴ substituents are defined to include the 4,6-dimethylpyrimidin-2-yl carboxamide moiety [1]. In contrast, Pfizer's disclosed exemplar compounds (Examples 1–64) include diverse amide substituents, and the patent's SAR guidance indicates that the amide region is a key determinant of PDE4B potency, making the specific 4,6-dimethylpyrimidin-2-yl group a meaningful differentiation point [1].

PDE4B inhibition cAMP signaling CNS disorders Inflammatory disease

Research and Industrial Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide


PDE4B-Selective Tool Compound for CNS Disease Target Validation

The compound's structural placement within the PDE4B-selective Formula I series makes it suitable as a tool compound for validating PDE4B inhibition in cellular and in vivo models of CNS disorders such as schizophrenia and depression, where pan-PDE4 inhibition is confounded by emetic side effects [1]. Researchers can use this compound alongside roflumilast (pan-PDE4) as a comparator to deconvolve PDE4B-specific effects on cAMP signaling in neuronal cell lines.

Scaffold-Hopping Reference for PDE4 Inhibitor Medicinal Chemistry Programs

The pyrazolo[3,2-b][1,3]oxazine core represents an under-explored chemotype in PDE4 inhibitor design, as confirmed by the 2022 comprehensive review noting the absence of prior systematic biological evaluation of this fused ring system [2]. Medicinal chemistry teams can use this compound as a scaffold-hopping reference to generate novel intellectual property distinct from pyrazolopyrimidine-based PDE4 inhibitors disclosed by Boehringer Ingelheim and other competitors.

In Vitro ADME Comparator for Pyrazolo-Oxazine Series Optimization

The 4,6-dimethylpyrimidin-2-yl substituent provides a defined lipophilicity and hydrogen-bonding profile that can serve as a reference point for ADME optimization campaigns . By comparing metabolic stability, solubility, and permeability of this compound with close analogs bearing quinolin-8-yl (CAS 1448073-11-7) or N-(2-hydroxyethyl)-N-phenyl (CAS 1421482-31-6) substituents, discovery teams can establish SAR trends for the amide region of the pyrazolo[3,2-b][1,3]oxazine-2-carboxamide scaffold.

Inflammatory Disease Model Compound for PDE4B-Dependent Cytokine Modulation

Given the patent's claims covering autoimmune and inflammatory diseases, this compound can be employed in whole-blood or PBMC-based cytokine release assays (e.g., TNF-α, IL-2, IFN-γ) to establish PDE4B-dependent anti-inflammatory activity [1]. The PDE4B selectivity profile inferred from the patent suggests potential for reduced gastrointestinal tolerability issues compared to pan-PDE4 inhibitors like roflumilast in these models, though this requires experimental confirmation.

Quote Request

Request a Quote for N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.